molecular formula C17H28N4O4 B1679052 Posatirelin CAS No. 78664-73-0

Posatirelin

Cat. No. B1679052
CAS RN: 78664-73-0
M. Wt: 352.4 g/mol
InChI Key: DPNGIIPSQYKWQA-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Posatirelin is a synthetic peptide that has been shown to improve cognitive and motor disturbances associated with aging or induced by central neurotransmission disruption . It stimulates oxygen consumption .


Synthesis Analysis

The synthesis of Posatirelin involves the use of 78664-34-3 and 2-Piperidinecarboxylic acid, 6-oxo-, 2,3,4,5,6-pentafluorophenyl ester, (2S)- . More detailed information about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

Posatirelin has a molecular formula of C17H28N4O4 . Its average mass is 352.429 Da and its monoisotopic mass is 352.211060 Da . It contains total 54 bond(s); 26 non-H bond(s), 4 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 primary amide(s) (aliphatic), 2 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic) .


Physical And Chemical Properties Analysis

Posatirelin has a molecular weight of 352.44 and a formula of C17H28N4O4 . It has a CLOGP of 0.22, a LIPINSKI of 0, a HAC of 8, a HDO of 3, a TPSA of 121.60, an ALOGS of -1.86, and a ROTB of 6 .

Scientific Research Applications

1. Neurotrophic and Neuronotrophic Effects

Posatirelin, a thyrotropin-releasing hormone (TRH) analog, has demonstrated significant neurotrophic and neuronotrophic effects. Research has shown that posatirelin enhances vigilance and counteracts declines in learning and memory capacity, especially in aged or memory-impaired rats. These effects have been observed in various animal models, including mice, rats, and cats. Posatirelin's impact on neurons has been evident both in vitro and in vivo, showcasing its potential in treating conditions related to disturbed consciousness and cognitive decline (Sarkadi & Kárpáti, 2002).

2. Treatment of Alzheimer's Disease

Posatirelin has been investigated as a treatment for late-onset Alzheimer's disease. A double-blind multicentre study comparing posatirelin with citicoline and ascorbic acid revealed improvements in intellectual and emotional impairments, orientation, memory, and motivation in patients treated with posatirelin. This improvement was significant when compared to the groups treated with citicoline or ascorbic acid, indicating posatirelin's potential efficacy in managing Alzheimer's disease (Parnetti et al., 1995).

3. Application in Vascular Dementia

The use of posatirelin in treating vascular dementia has been substantiated through clinical studies. In a double-blind multicentre study against a placebo, posatirelin-treated patients showed significant improvement in cognitive functions, attention, and motivation. This suggests posatirelin's utility in managing vascular dementia, with a notable long-lasting effect observed even after drug withdrawal (Parnetti et al., 1996).

4. General Efficacy and Safety in Senile Dementia

A multicenter, double-blind, placebo-controlled study evaluated posatirelin's effectiveness and safety in treating senile dementia. The study highlighted significant differences in favor of posatirelin in treating dementia-related symptoms, confirming its safety and efficacy in elderly demented patients (Ferrari et al., 1998).

5. Effect on Cholinergic Neurotransmission Enzymes

Research on the effect of posatirelin on cholinergic neurotransmission enzymes has shown that it can rescue cholinergic neurons and projections in the cerebral cortex affected by lesions. This suggests its potential in treating conditions involving cholinergic system impairment (Sabbatini et al., 1998).

6. Pharmacokinetic Profile and Endocrine Effects

The pharmacokinetic profile and endocrine effects of posatirelin have been studied in healthy elderly subjects. The research indicated that posatirelin was well-tolerated, with no significant adverse effects observed. This study provides valuable information on the pharmacological profile of posatirelin in humans (Reboldi et al., 1996).

7. Effects on Behavioral Deficits Post-Cerebral Ischemia

Posatirelin has shown promising results in treating behavioral changes after focal cerebral ischemia in rats. The treatment with posatirelin improved neurological and cognitive deficits, suggesting its potential use in treating functional disturbances following cerebral ischemia (Noda et al., 1995).

properties

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-6-oxopiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-10(2)9-12(17(25)21-8-4-6-13(21)15(18)23)20-16(24)11-5-3-7-14(22)19-11/h10-13H,3-9H2,1-2H3,(H2,18,23)(H,19,22)(H,20,24)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNGIIPSQYKWQA-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318172
Record name Posatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posatirelin

CAS RN

78664-73-0
Record name Posatirelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78664-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Posatirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078664730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posatirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSATIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78U6302ARL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posatirelin
Reactant of Route 2
Reactant of Route 2
Posatirelin
Reactant of Route 3
Reactant of Route 3
Posatirelin
Reactant of Route 4
Posatirelin
Reactant of Route 5
Posatirelin
Reactant of Route 6
Reactant of Route 6
Posatirelin

Citations

For This Compound
168
Citations
L Parnetti, L Ambrosoli, G Abate… - Acta neurologica …, 1995 - Wiley Online Library
… and motivation were improved in the posatirelin group, showing significant differences with … Conclusions ‐ The improvement in the GBS Rating Scale scores observed in the posatirelin …
Number of citations: 44 onlinelibrary.wiley.com
L Parnetti, L Ambrosoli, G Agliati… - Acta neurologica …, 1996 - Wiley Online Library
… by 12 weeks of intramuscular treatment with posatirelin 10 mg/ml or … scores, patients treated with posatirelin showed a significant … patients treated with posatirelin suggests the potential …
Number of citations: 47 onlinelibrary.wiley.com
N Kobayashi, T Kihara - … in Clinical Drug Research-CNS and …, 2021 - books.google.com
… Posatirelin showed a significant improvement in the cognitive functions, attention and motivation of vascular dementia patients. Posatirelin also showed improvement in the cognitive …
Number of citations: 0 books.google.com
M Sabbatini, G Coppi, A Maggioni, V Olgiati… - Mechanisms of ageing …, 1998 - Elsevier
… bodies in the lesioned NBM was higher in posatirelin-treated rats for 8 weeks in comparison … with posatirelin in NBM-lesioned rats. These findings suggest that treatment with posatirelin …
Number of citations: 10 www.sciencedirect.com
G Gasbarrini, G Stefanini, G Addolorato… - Archives of gerontology …, 1997 - Elsevier
… -blind period of 3 months, with posatirelin or placebo administered once a day … posatirelin group being 7.3%. The study confirms previous results showing that treatment with posatirelin …
Number of citations: 8 www.sciencedirect.com
G Reboldi, L Parnetti, F Santeusanio… - The Journal of …, 1996 - Wiley Online Library
… Posatirelin was given once daily by intramuscular injection for 7 days. Pharmacokinetic … variables of endocrine response to posatirelin administration. Posatirelin was well tolerated and …
Number of citations: 5 accp1.onlinelibrary.wiley.com
E Ferrari, D Cucinotta, MG Albizatti, L Bartorelli… - Archives of Gerontology …, 1998 - Elsevier
… observed in the posatirelin group. These findings confirm previous results showing that posatirelin treatment can improve cognitive and functional abilities of elderly demented patients. …
Number of citations: 5 www.sciencedirect.com
I Panocka, G Coppi, A Maggioni, V Olgiati… - … and clinical research, 1997 - europepmc.org
The effect of 4 and 8 weeks treatment with 10 mg/kg/day of the thyrotropin releasing hormone analogue posatirelin (L-6-ketopiperidine-2-carbonyl-L-leucyl-proline amide) on …
Number of citations: 4 europepmc.org
Y MATSUNAGA, K MORIMOTO, H TODA… - Drug Metabolism and …, 1996 - jstage.jst.go.jp
… administration of [14C] posatirelin in rats, the structure of … as the unchanged posatirelin. Other components were (2S)-6… single administration, the unchanged posatirelin, M2 and M3 …
Number of citations: 2 www.jstage.jst.go.jp
F Amenta, M Sabbatini, G Coppi… - … and clinical research, 1997 - europepmc.org
… of the neuroactive peptide posatirelin on the above parameters … Treatment with posatirelin was without effect on the number … The above results suggest that treatment with posatirelin …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.